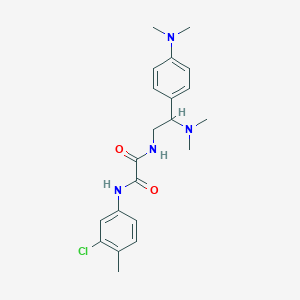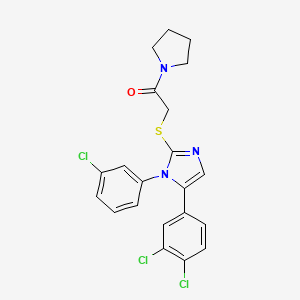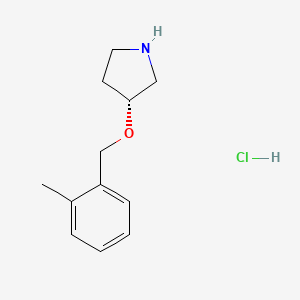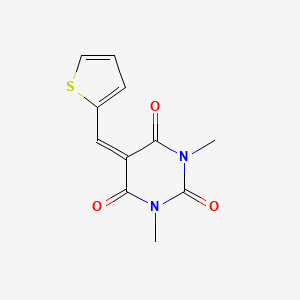
N1-(3-chloro-4-methylphenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-chloro-4-methylphenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H27ClN4O2 and its molecular weight is 402.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
Compounds with dimethylamino groups and specific structural motifs have been studied for their role as neurokinin-1 (NK1) receptor antagonists. These compounds exhibit potential for clinical applications in treating emesis and depression due to their high affinity and long duration of action. For instance, a water-soluble NK1 receptor antagonist was found to be effective in pre-clinical tests relevant to these conditions (Harrison et al., 2001).
Photoassisted Fenton Reaction
Research on the photoassisted Fenton reaction for the complete oxidation of organic compounds in water, such as metolachlor, highlights the utility of advanced oxidation processes in environmental chemistry. This methodology could be adapted for the degradation or modification of similar compounds, suggesting a pathway for environmental detoxification or compound recycling (Pignatello & Sun, 1995).
Metal Complexation
The study of metal complexes involving dimethyl- and diethylphosphinic anhydrides provides insight into chelation chemistry, which could be relevant for designing catalysts or materials with specific electronic properties. Such complexes demonstrate applications in materials science and catalysis, potentially offering frameworks for developing new materials or catalytic systems (Joesten & Chen, 1972).
Nonlinear Optical Properties
Research on novel compounds with specific structural features, including dimethylamino groups, has been conducted to explore their nonlinear optical properties. These properties are crucial for applications in photonics and optical device technologies, such as optical limiters. The investigation into the nonlinear absorption behavior of chalcone derivative compounds suggests potential applications in developing advanced optical materials (Rahulan et al., 2014).
Cannabinoid Receptor Modulation
The optimization of chemical functionalities in indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1) underlines the importance of structural modifications for enhancing receptor interaction. Such studies could inform the design of compounds with potential therapeutic applications in modulating cannabinoid receptor activity (Khurana et al., 2014).
properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O2/c1-14-6-9-16(12-18(14)22)24-21(28)20(27)23-13-19(26(4)5)15-7-10-17(11-8-15)25(2)3/h6-12,19H,13H2,1-5H3,(H,23,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSVVVQEMAXPGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B2412183.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2412185.png)

![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2412188.png)

![N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2412192.png)




